molecular formula C6H3ClFNO B581140 4-Chloro-6-fluoronicotinaldehyde CAS No. 1256824-38-0

4-Chloro-6-fluoronicotinaldehyde

Cat. No.: B581140
CAS No.: 1256824-38-0
M. Wt: 159.544
InChI Key: XMZOOEPMKPIEIQ-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoronicotinaldehyde is a chemical compound with the molecular formula C6H3ClFNO. It is a derivative of nicotinaldehyde, where the hydrogen atoms at positions 4 and 6 on the pyridine ring are replaced by chlorine and fluorine atoms, respectively . This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-fluoronicotinaldehyde typically involves the halogenation of nicotinaldehyde. One common method is the direct chlorination and fluorination of nicotinaldehyde under controlled conditions. The reaction is usually carried out in the presence of a halogenating agent such as thionyl chloride (SOCl2) for chlorination and a fluorinating agent like Selectfluor for fluorination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds followed by halogenation. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves the use of large-scale reactors and precise control of temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-fluoronicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-6-fluoronicotinaldehyde is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-6-fluoronicotinaldehyde involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The compound’s effects are mediated through its ability to form covalent bonds with active sites on enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-fluoronicotinic acid
  • 4-Chloro-6-fluoronicotinalcohol
  • 4-Chloro-6-fluoronicotinamide

Uniqueness

4-Chloro-6-fluoronicotinaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its dual halogenation (chlorine and fluorine) makes it particularly useful in various synthetic and research applications .

Properties

IUPAC Name

4-chloro-6-fluoropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO/c7-5-1-6(8)9-2-4(5)3-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZOOEPMKPIEIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30855863
Record name 4-Chloro-6-fluoropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256824-38-0
Record name 4-Chloro-6-fluoropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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